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Compound of Interest

Compound Name: (3,5-Dibromopyridin-2-yl)methanol

Cat. No.: B594590 Get Quote

(3,5-Dibromopyridin-2-yl)methanol is emerging as a crucial intermediate in medicinal

chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active

compounds. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl

group on a pyridine ring, provides multiple reaction sites for structural elaboration, making it a

valuable tool for drug discovery and development professionals. This application note details

the synthesis of this key building block and explores its utility in the preparation of potential

therapeutic agents, particularly kinase inhibitors.

Synthesis of (3,5-Dibromopyridin-2-yl)methanol
The synthesis of (3,5-Dibromopyridin-2-yl)methanol can be achieved through a multi-step

process starting from the commercially available 3,5-dibromopyridine. The overall synthetic

strategy involves the introduction of a hydroxymethyl group at the 2-position of the pyridine

ring. A plausible and efficient route involves the conversion of 3,5-dibromopyridine to a

carboxylic acid or aldehyde intermediate, followed by reduction to the desired alcohol.

Protocol 1: Synthesis of 3,5-Dibromopyridine[1]
This protocol outlines the synthesis of the starting material, 3,5-dibromopyridine, from pyridine.

Materials:

Pyridine

Concentrated Sulfuric Acid (98%)
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Thionyl Chloride

Bromine

Methanol

Procedure:

In a suitable reaction vessel, carefully add 100 g of pyridine to a mixture of 100 g of

concentrated sulfuric acid and 300 g of thionyl chloride.

Heat the mixture to reflux.

Over a period of 10 hours, add 550 g of bromine dropwise to the refluxing mixture.

After the addition is complete, raise the temperature to 130°C and monitor the reaction until

the evolution of red-brown gas ceases.

Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will

precipitate in the aqueous distillate.

Collect the crude product. Dissolve the crude product in methanol and recrystallize to obtain

pure 3,5-dibromopyridine. The typical yield is approximately 82%.

Protocol 2: Synthesis of (3,5-Dibromopyridin-2-
yl)methanol via Grignard Reaction and Formylation
This protocol describes a potential route to introduce a formyl group at the 2-position, which

can then be reduced.

Materials:

3,5-Dibromopyridine

Isopropylmagnesium chloride

N,N-Dimethylformamide (DMF)
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Sodium borohydride

Methanol

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., argon), dissolve 3,5-dibromopyridine (1.0 eq.) in anhydrous diethyl ether.

Cool the solution to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.1 eq.) in

diethyl ether. Stir the mixture at this temperature for 1 hour.

Formylation: Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (1.5

eq.). Allow the reaction to warm to room temperature and stir for 12 hours.

Work-up and Aldehyde Isolation: Quench the reaction by the slow addition of a saturated

aqueous ammonium chloride solution. Extract the product with diethyl ether. Dry the

combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude 3,5-dibromopyridine-2-carboxaldehyde. Purify the crude

product by column chromatography.

Reduction to the Alcohol: Dissolve the purified 3,5-dibromopyridine-2-carboxaldehyde (1.0

eq.) in methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq.)

portion-wise. Stir the reaction mixture at room temperature for 2 hours.

Final Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield (3,5-Dibromopyridin-2-yl)methanol.

Application in the Synthesis of Kinase Inhibitors
The 3,5-dibromopyridine scaffold is a privileged structure in the design of kinase inhibitors. The

bromine atoms serve as versatile handles for introducing various substituents through cross-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The 2-hydroxymethyl group can participate in hydrogen bonding interactions within the kinase

active site or serve as a point for further functionalization.

Derivatives of (3,5-Dibromopyridin-2-yl)methanol can be designed to target a variety of

kinases implicated in diseases like cancer. For instance, substitution at the 3- and 5-positions

with different aryl or heteroaryl groups can modulate the selectivity and potency of the resulting

inhibitors.

General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the diversification of the (3,5-Dibromopyridin-2-
yl)methanol core.

Materials:

(3,5-Dibromopyridin-2-yl)methanol

Aryl- or heteroaryl-boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃ or Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

In a reaction vessel, combine (3,5-Dibromopyridin-2-yl)methanol (1.0 eq.), the desired

boronic acid (1.1 to 2.2 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

Add the degassed solvent system.

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to

120 °C until the starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and perform an aqueous work-up.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/product/b594590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers, concentrate, and purify the product by column

chromatography.

Quantitative Data Summary
While specific quantitative data for the biological activity of derivatives directly synthesized from

(3,5-Dibromopyridin-2-yl)methanol are not extensively available in the public domain, the

following table summarizes the anticancer activity of related substituted pyridine derivatives to

illustrate the potential of this scaffold.

Compound Class Target/Cell Line Activity (IC₅₀/EC₅₀) Reference

3,5-Disubstituted

quinolines
c-Met kinase < 1.0 nM [1]

3-Amino-5-

bromopyridine

derivatives

L1210 leukemia
T/C values up to

255%
N/A

Pyridine-based PIM-1

inhibitors
MCF-7, HepG2 0.5 µM, 5.27 µM [2]

4-

(Arylaminomethyl)ben

zamide derivatives

EGFR
91-92% inhibition at

10 nM
[3]

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflow for (3,5-Dibromopyridin-2-
yl)methanol and a conceptual signaling pathway that could be targeted by its derivatives.

3,5-Dibromopyridine Grignard Reagent Formation
(+ i-PrMgCl)

Formylation
(+ DMF) 3,5-Dibromopyridine-2-carboxaldehyde (3,5-Dibromopyridin-2-yl)methanol

Reduction
(NaBH4)

Click to download full resolution via product page
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Caption: Synthetic workflow for (3,5-Dibromopyridin-2-yl)methanol.
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Caption: Conceptual kinase signaling pathway targeted by derivatives.

Conclusion
(3,5-Dibromopyridin-2-yl)methanol is a valuable and versatile building block in medicinal

chemistry. Its straightforward, albeit multi-step, synthesis provides access to a scaffold ripe for

diversification. The strategic placement of reactive handles allows for the systematic

exploration of chemical space, particularly in the development of kinase inhibitors. The

protocols and conceptual frameworks presented here are intended to guide researchers in

harnessing the potential of this compound for the discovery of novel therapeutic agents.

Further exploration of its applications is warranted and expected to yield a new generation of

bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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